![molecular formula C19H13ClN2O2 B2992666 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-59-4](/img/structure/B2992666.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone” is a chemical compound with the molecular formula C19H13ClN2O2 . It’s a complex organic compound that belongs to the class of phthalazinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phthalazinone core with a 2-chlorophenyl group and a furyl group attached to it . The exact structural details, including bond lengths and angles, are not available in the retrieved information.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 336.772 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Antifungal Applications
A study by Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives and tested their antifungal activity against a range of pathogenic yeasts and filamentous fungi. One compound exhibited remarkable antifungal activity, particularly against dermatophytes and Cryptococcus neoformans, providing valuable data for the future design of novel antifungal analogues (Derita et al., 2013).
Antimicrobial and Anticancer Activities
Önkol et al. (2008) synthesized new derivatives involving phthalazinone, exploring their antimicrobial properties. The study found that these compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with certain derivatives exhibiting pronounced antimicrobial activities, indicating potential therapeutic applications (Önkol et al., 2008).
Another study by Li et al. (2006) focused on the synthesis of novel 1,4-disubstituted phthalazines, assessing their anticancer activities in vitro. Two analogues showed higher activity than a cisplatin control against cancer cell lines, suggesting their potential as anticancer agents (Li et al., 2006).
Material Science and Photochemistry
Research into the properties of phthalazinone derivatives extends beyond biomedical applications. For instance, Liu Peng (2005) investigated new soluble aromatic poly(aryl amide)s containing chlorine-substituted phthalazinone moieties. These polymers exhibit high thermal stability and solubility in organic solvents, suggesting their potential for use in advanced material applications (Liu Peng, 2005).
Additionally, a study by Pohlers et al. (1997) explored the photochemistry and photophysics of certain compounds that find application as photoacid generators in photoresist formulations, which are crucial for the development of photolithographic processes in the semiconductor industry (Pohlers et al., 1997).
Safety and Hazards
properties
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-4-3-7-15(16)18-10-9-12(24-18)11-17-13-5-1-2-6-14(13)19(23)22-21-17/h1-10H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXKJVLSGUKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)
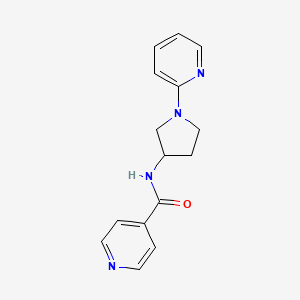
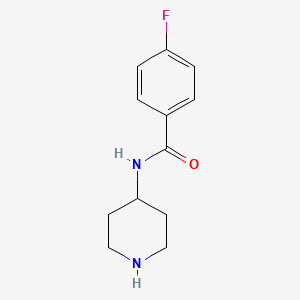
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)
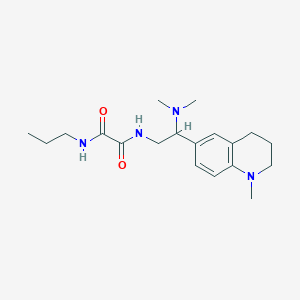
![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)

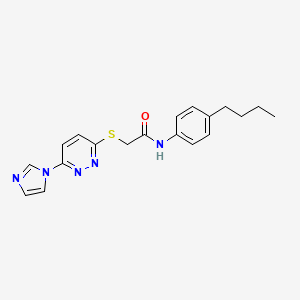
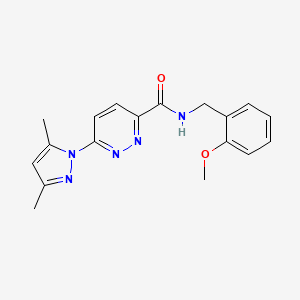
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
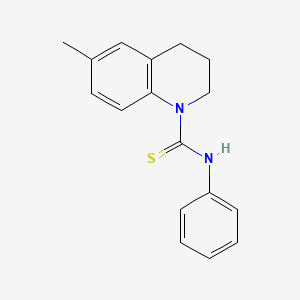

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)